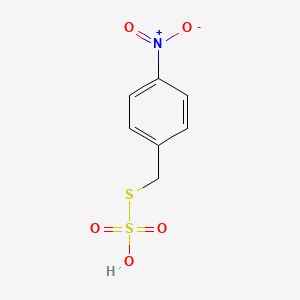

4-Nitrobenzyl mercaptan S-sulfate

Description

Contextual Significance of S-Sulfates in Organic and Biological Systems

Sulfur is a vital element for all living organisms, playing crucial roles in the structure of proteins, the function of enzymes, and cellular redox homeostasis. nih.gov It exists in various oxidation states, and its transformation is a key part of the global biogeochemical sulfur cycle. nih.govyoutube.com In aerobic environments, sulfur is predominantly found in its most oxidized state as inorganic sulfate (B86663) (SO₄²⁻). nih.gov

Biologically, inert sulfate is activated through enzymatic reactions to form adenosine (B11128) 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.org PAPS is the universal sulfonate donor for the sulfation of a wide variety of biological molecules, including proteins, lipids, and carbohydrates. nih.govwikipedia.org

S-sulfates, or thiosulfate (B1220275) esters (with the general structure R-S-SO₃⁻), represent a unique class of organosulfur compounds. They are intermediates in various metabolic processes. wikipedia.org For instance, the thiosulfate anion (S₂O₃²⁻) is a key intermediate in sulfide (B99878) detoxification pathways in animals and is utilized by sulfur-oxidizing bacteria as an energy source. wikipedia.orgnih.govresearchgate.net The reactivity of S-sulfates is largely defined by the S-S bond, which can readily react with nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. nih.gov This reaction leads to the formation of mixed disulfides, a type of post-translational modification that can alter a protein's structure and function. This process is mechanistically related to the broader and increasingly studied phenomenon of S-persulfidation (the formation of R-SSH groups), which is now recognized as a primary mode of hydrogen sulfide (H₂S) signaling and has significant cytoprotective effects. researchgate.netnih.gov

Overview of the Research Landscape for 4-Nitrobenzyl Mercaptan S-Sulfate

The primary research focus on this compound has been its role as a reactive metabolite formed from its precursor, 4-nitrobenzyl mercaptan (NBM). nih.govsigmaaldrich.com Seminal studies have demonstrated that NBM can be enzymatically converted into its corresponding S-sulfate in the cytosol of rat liver. nih.gov This biotransformation is dependent on the presence of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfuryl group donor. nih.govnih.gov

A crucial finding from this research is the pH-dependent nature of the S-sulfate's formation and stability. The enzymatic transformation proceeds optimally at a slightly acidic pH of 6.0. nih.gov However, at a more physiological pH of 7.4, the S-sulfate is not detected in incubation mixtures because it reacts rapidly with the substrate NBM, leading to the formation of 4-nitrobenzyl disulfide. nih.gov

Further investigations have centered on the high reactivity of this S-sulfate metabolite. It has been shown to bind covalently to the sulfhydryl groups of proteins. nih.gov In experiments using bovine serum albumin and total hepatic cytosolic proteins, this compound rapidly formed mixed disulfide bonds with cysteine residues on these proteins. nih.gov The specific adduct, S-(4-nitrobenzyl)cysteine, was successfully isolated and identified following the acid hydrolysis of the modified proteins, confirming the nature of the covalent linkage. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Biological System | Rat liver cytosol | nih.gov |

| Required Cofactor | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | nih.govnih.gov |

| Optimal pH for Formation | 6.0 | nih.gov |

| Reaction at pH 7.4 | Reacts with 4-nitrobenzyl mercaptan to form 4-nitrobenzyl disulfide | nih.gov |

| Reactivity | Covalently binds to sulfhydryl groups of proteins (e.g., albumin) | nih.gov |

| Bond Type Formed | Mixed disulfide bond | nih.gov |

| Identified Adduct | S-(4-nitrobenzyl)cysteine | nih.gov |

Scope and Academic Relevance of Current Investigations

The study of this compound holds significant academic relevance as it provides a clear and well-documented example of a specific metabolic bioactivation pathway for a thiol compound. It demonstrates that thiols can be converted into highly reactive S-sulfate metabolites, representing a novel mechanism for the generation of reactive species from sulfur-containing xenobiotics.

This compound serves as an important model for investigating the chemical biology of S-thiolation—the formation of mixed disulfides between low-molecular-weight thiols and protein cysteine residues. The covalent modification of proteins by reactive metabolites is a central concept in toxicology and pharmacology. Such modifications can lead to altered enzyme activity, disruption of protein structure, and induction of cellular stress. The research on this compound provides direct evidence of this process and allows for a detailed mechanistic study of the reaction between an S-sulfate and protein thiols. nih.gov

Furthermore, this line of investigation contributes to the broader understanding of reactive sulfur species (RSS) and their roles in cell signaling and physiology. While this compound is an exogenous compound, its reactivity mirrors that of endogenous sulfur species. Understanding its interactions with biological nucleophiles helps elucidate the fundamental chemical principles that govern the biological activity of sulfur-containing molecules, including those involved in redox signaling and the maintenance of cellular homeostasis.

Enzymatic Formation of this compound

The formation of this compound from its precursor, 4-nitrobenzyl mercaptan (NBM), has been demonstrated to occur in the cytosolic fraction of rat liver. nih.gov This enzymatic conversion highlights a specific pathway for the metabolism of thiol-containing xenobiotics.

The enzymatic reaction responsible for the synthesis of this compound is catalyzed by sulfotransferase enzymes present in the liver cytosol. nih.gov These enzymes facilitate the transfer of a sulfonate group to the sulfur atom of the mercaptan. While the broad class of sulfotransferases is implicated, specific isozymes responsible for this particular transformation require further characterization. The reaction underscores the diverse substrate specificity of this enzyme superfamily, which extends beyond the more common sulfation of hydroxyl and amino groups to include thiol moieties. nih.govnih.gov

The enzymatic sulfation of 4-nitrobenzyl mercaptan is critically dependent on the presence of 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govnih.gov PAPS serves as the universal biological sulfonate donor for all sulfotransferase-catalyzed reactions. nih.gov In the formation of this compound, PAPS provides the electrophilic sulfuryl group that is transferred to the nucleophilic thiol of the mercaptan substrate, a process essential for the biosynthesis of this metabolite. nih.govnih.gov

The enzymatic formation and stability of this compound are markedly influenced by pH. Experimental evidence shows that the S-sulfate is formed from 4-nitrobenzyl mercaptan in rat liver cytosol at a pH of 6.0. nih.gov However, at a more neutral pH of 7.4, the S-sulfate is not detected in the incubation mixture. nih.gov This suggests that the optimal pH for the sulfotransferase activity towards this specific substrate is in the acidic range. Furthermore, the stability of the formed S-sulfate is also pH-dependent, with the compound being more readily converted to other species at pH 7.4 than at pH 6.0. nih.gov

| Parameter | Condition | Observation | Reference |

| pH | 6.0 | Enzymatic formation of this compound is observed. | nih.gov |

| pH | 7.4 | This compound is not detected; disulfide formation is more ready. | nih.gov |

Metabolic Pathways and Reactive Species Generation

Following its formation, this compound participates in further metabolic reactions, demonstrating its role as a transient and reactive intermediate.

Research has provided evidence that this compound is a new type of reactive metabolite. nih.gov This classification stems from its ability to covalently bind to cellular macromolecules, specifically cytosolic proteins in the liver. nih.govnih.gov This binding occurs at a physiological pH of 7.4 and is a rapid process, suggesting the electrophilic nature of the S-sulfate. nih.gov The covalent adduction to proteins indicates its potential to alter protein structure and function, a hallmark of reactive metabolites.

The metabolic landscape of this compound involves its interaction and interconversion with other sulfur-containing molecules. Under incubation conditions, the S-sulfate can react with its parent compound, 4-nitrobenzyl mercaptan, to form 4-nitrobenzyl disulfide. nih.gov This reaction occurs more readily at pH 7.4, which helps to explain the lack of detectable S-sulfate at this pH. nih.gov Additionally, the interaction with glutathione (B108866) (GSH), a key cellular antioxidant, can lead to the formation of 4-nitrobenzyl mercaptan and oxidized glutathione (GSSG) via an S-(4-nitrobenzyl)thioglutathione intermediate. nih.gov This demonstrates a dynamic interplay between the S-sulfate and other biologically relevant sulfur species.

| Interacting Species | Product(s) | pH Condition | Reference |

| 4-Nitrobenzyl mercaptan | 4-Nitrobenzyl disulfide | More readily at 7.4 than 6.0 | nih.gov |

| Glutathione (GSH) | 4-Nitrobenzyl mercaptan, GSSG | Not specified | nih.gov |

| Cysteine | S-(NBM)cysteine, S-sulfocysteine, cystine, NBM, NBM disulfide | 7.4 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66138-16-7 |

|---|---|

Molecular Formula |

C7H7NO5S2 |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

1-nitro-4-(sulfosulfanylmethyl)benzene |

InChI |

InChI=1S/C7H7NO5S2/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13/h1-4H,5H2,(H,11,12,13) |

InChI Key |

MILSHAWIUIPRBH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSS(=O)(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CSS(=O)(=O)O)[N+](=O)[O-] |

Other CAS No. |

66138-16-7 |

Synonyms |

4-nitrobenzyl mercaptan S-sulfate NBM-S-sulfate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of 4 Nitrobenzyl Mercaptan S Sulfate

3 Significance in the Context of Reactive Sulfur Species (RSS) Biology

4-Nitrobenzyl mercaptan S-sulfate, an organic thiosulfate (B1220275) or Bunte salt, represents a significant molecule within the study of reactive sulfur species (RSS) biology due to its inherent reactivity and its role as a reactive intermediate. RSS are a group of molecules containing sulfur that exhibit high reactivity and play crucial roles in cellular signaling and redox homeostasis. The significance of this compound is best understood by examining its formation and subsequent chemical transformations in a biological context.

The enzymatic synthesis of this compound from its precursor, 4-nitrobenzyl mercaptan (NBM), occurs in the cytosol of rat liver cells. nih.gov This transformation is catalyzed by a sulfurtransferase enzyme and requires the presence of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate (B86663) donor. nih.gov Research has shown that this enzymatic reaction is highly dependent on pH, with optimal formation observed at a pH of 6.0. nih.gov However, at a more neutral pH of 7.4, the S-sulfate derivative is not detected in incubation mixtures. nih.gov This is not due to a lack of formation, but rather its high reactivity and instability at this physiological pH, where it readily reacts with the substrate NBM to yield 4-nitrobenzyl disulfide. nih.gov

This inherent reactivity is central to its significance in RSS biology. As a Bunte salt, this compound is an electrophilic sulfur species. It readily participates in reactions with nucleophilic thiol groups, such as those found in the amino acid cysteine and the major cellular antioxidant, glutathione (B108866) (GSH). nih.gov This reactivity leads to the formation of mixed disulfides, a key post-translational modification of proteins involved in redox signaling. nih.gov

Detailed Research Findings:

Studies utilizing radiolabeled [³⁵S]NBM S-sulfate have provided detailed insights into its interactions with biological molecules. nih.gov It has been demonstrated to bind covalently and rapidly to the sulfhydryl groups of cytosolic proteins in the liver, as well as to bovine serum albumin (BSA), a model protein containing a single free thiol group. nih.gov The product of this interaction is a mixed disulfide bond. nih.gov The primary amino acid adduct formed with proteins was identified as S-(4-nitrobenzyl)cysteine. nih.gov

The interaction with glutathione is particularly noteworthy. A physiological concentration of GSH can completely prevent the formation of protein adducts with NBM S-sulfate. nih.gov Furthermore, GSH can cleave the disulfide bond in pre-formed protein adducts, releasing the bound 4-nitrobenzyl group and highlighting a protective and reversible mechanism within the cell. nih.gov

Of twenty-one amino acids tested, only cysteine was found to react with this compound. This reaction yields S-(4-nitrobenzyl)cysteine, along with S-sulfocysteine, cystine, NBM, and 4-nitrobenzyl disulfide, showcasing a complex reaction profile. nih.gov

The enzymatic formation and subsequent rapid reaction of this compound with thiols position it as a transient but potent sulfur-transfer agent. This behavior is characteristic of molecules involved in the broader network of reactive sulfur species, which includes persulfides (RSSH) and polysulfides. nih.govmdpi.com These species are increasingly recognized for their roles in cellular signaling, antioxidant functions, and the regulation of various physiological processes. nih.govnih.gov The ability of enzymes like sulfurtransferases to generate reactive intermediates such as this compound underscores a potential pathway for the generation of specific disulfide modifications on proteins, thereby modulating their function. acs.orgnih.gov

Interactive Data Table: Reactivity of this compound

| Reactant | Product(s) | Experimental Condition | Significance | Reference |

| 4-Nitrobenzyl Mercaptan (NBM) | 4-Nitrobenzyl disulfide | pH 7.4 | Demonstrates instability and reactivity of the S-sulfate at physiological pH. | nih.gov |

| Liver Cytosolic Proteins | Protein-S-S-benzyl-4-nitro (Mixed Disulfide) | pH 7.4, 37°C | Covalent modification of proteins, indicating a role in post-translational modifications. | nih.gov |

| Bovine Serum Albumin (BSA) | BSA-S-S-benzyl-4-nitro (Stoichiometric Disulfide) | pH 7.4, 37°C | Confirms the specific reaction with protein sulfhydryl groups. | nih.gov |

| Cysteine | S-(4-nitrobenzyl)cysteine, S-sulfocysteine, Cystine, NBM, 4-nitrobenzyl disulfide | pH 7.4, 37°C | High specificity for cysteine among amino acids, complex product formation. | nih.gov |

| Glutathione (GSH) | Inhibition of protein binding; Cleavage of existing protein disulfide bonds | Physiological levels | Highlights a cellular mechanism to control and reverse the modifications induced by the S-sulfate. | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Reactions with Biological Thiols and Disulfide Exchange

The reactivity of 4-Nitrobenzyl mercaptan S-sulfate (NBM S-sulfate) is characterized by its interactions with biological thiols, leading to disulfide exchange reactions and the formation of various adducts.

This compound readily interacts with endogenous thiols such as glutathione (B108866) (GSH). Research indicates that normal hepatic levels of GSH can completely inhibit the formation of adducts between NBM S-sulfate and proteins like bovine serum albumin (BSA). nih.gov The mechanism involves the reduction of the disulfide bond in protein adducts by GSH, which detaches the NBM moiety and leads to the formation of 4-nitrobenzyl mercaptan (NBM) and its corresponding disulfide. nih.gov This demonstrates a protective, thiol-scavenging role of GSH against the covalent modification of macromolecules by NBM S-sulfate.

The metabolism of related compounds like 4-nitrotoluene (B166481) in rat liver can lead to the formation of S-(4-nitrobenzyl)glutathione. nih.govsigmaaldrich.com This process involves a sequential pathway of side-chain oxidation to 4-nitrobenzyl alcohol, followed by sulfation to 4-nitrobenzyl sulfate (B86663). nih.govsigmaaldrich.com While the direct reaction of 4-nitrobenzyl sulfate with glutathione is not observed in a simple buffer at pH 7.4, the formation of the S-(4-nitrobenzyl)glutathione conjugate is catalyzed by enzymes present in the rat liver cytosol. nih.govsigmaaldrich.com This suggests that the formation of this mixed disulfide is a biologically mediated process rather than a spontaneous chemical reaction.

When NBM S-sulfate reacts with proteins, it specifically targets the sulfhydryl groups of cysteine residues. nih.gov In studies involving both rat liver cytosolic proteins and the model protein bovine serum albumin, the sole amino acid adduct identified after acid hydrolysis was S-(NBM)cysteine. nih.gov This indicates a high degree of specificity in the reaction. Out of twenty-one amino acids tested, only cysteine was found to react with NBM S-sulfate at pH 7.4 and 37°C. nih.gov This reaction yields S-(NBM)cysteine along with other products such as S-sulfocysteine, cystine, NBM, and its disulfide. nih.gov The structural elucidation of S-(NBM)cysteine confirms that the covalent linkage occurs through a disulfide bond between the 4-nitrobenzyl moiety and the sulfur atom of the cysteine residue. nih.gov

Table 1: Products of the Reaction between NBM S-sulfate and Cysteine

| Reactant 1 | Reactant 2 | Condition | Primary Adduct | Other Products | Source |

| NBM S-sulfate | Cysteine | pH 7.4, 37°C | S-(NBM)cysteine | S-sulfocysteine, Cystine, NBM, NBM disulfide | nih.gov |

The pH of the environment plays a critical role in the reactivity of NBM S-sulfate and related disulfide bond exchanges. The enzymatic formation of NBM S-sulfate itself from 4-nitrobenzyl mercaptan in rat liver cytosol is favored at a more acidic pH of 6.0 and is not detected at a physiological pH of 7.4. nih.gov Conversely, the subsequent reaction of NBM S-sulfate to form disulfides occurs more readily at pH 7.4 than at pH 6.0. nih.gov This suggests that once formed, NBM S-sulfate is unstable at physiological pH and is rapidly consumed in disulfide exchange reactions. nih.gov The covalent binding of NBM S-sulfate to sulfhydryl groups of proteins to form disulfide bonds has been demonstrated to occur rapidly at pH 7.4. nih.gov

Table 2: Influence of pH on NBM S-sulfate Reactions

| Reaction | Optimal pH | Observation | Source |

| Formation of NBM S-sulfate | 6.0 | Not detected at pH 7.4 | nih.gov |

| Disulfide formation from NBM S-sulfate | 7.4 | Occurs more readily than at pH 6.0 | nih.gov |

| Covalent binding to protein SH groups | 7.4 | Rapid binding observed | nih.gov |

Covalent Binding to Proteins and Macromolecules

This compound has been identified as a reactive metabolite that binds rapidly and covalently to the sulfhydryl groups of hepatic cytosolic proteins in rats. nih.gov This binding occurs at a physiological pH of 7.4 and a temperature of 37°C, resulting in the formation of mixed disulfide bonds between the NBM moiety and the protein's cysteine residues. nih.gov The specific adduct formed through this interaction has been identified as S-(NBM)cysteine, which was isolated following the acid hydrolysis of the modified proteins. nih.gov This covalent modification of liver proteins represents a significant pathway in the metabolism and chemical activity of NBM S-sulfate.

Binding to Model Proteins (e.g., Bovine Serum Albumin)

This compound ([³⁵S]NBM S-sulfate) demonstrates rapid and covalent binding to the sulfhydryl groups of proteins. nih.gov Studies conducted at pH 7.4 and 37°C have shown that this reactive metabolite of 4-nitrobenzyl mercaptan (NBM) readily forms disulfide bonds with rat liver cytosolic proteins. nih.gov

To better understand this interaction, bovine serum albumin (BSA), a model protein containing a single sulfhydryl (SH) group, has been utilized. nih.gov The reaction between radioactive [³⁵S]NBM S-sulfate and BSA results in the formation of a disulfide bond in a stoichiometric manner. nih.gov This covalent modification leads to the formation of a BSA-NBM adduct. nih.gov Subsequent anaerobic acid hydrolysis of the modified BSA yields S-([³⁵S]NBM)cysteine as the exclusive amino acid adduct, confirming the specific nature of the binding to cysteine residues. nih.gov

The binding of NBM S-sulfate is not limited to cysteine residues within proteins. In a study examining its reactivity with various amino acids, only cysteine was found to react with NBM S-sulfate, producing S-(NBM)cysteine. nih.gov This reaction also led to the formation of other products, including S-sulfocysteine, cystine, NBM, and its disulfide. nih.gov

The interaction between another sulfate compound, 4-ethyl phenyl sulfate (4-EPS), and BSA has also been investigated. Molecular docking studies revealed a significant binding affinity, with the complex being stabilized by both hydrophobic interactions and hydrogen bonding. plos.org This suggests that the binding of such compounds to serum albumin is a spontaneous process. plos.org

Table 1: Interaction of this compound with Bovine Serum Albumin

| Parameter | Observation | Reference |

|---|---|---|

| Binding Nature | Covalent, disulfide bond formation | nih.gov |

| Target Residue | Cysteine (sulfhydryl group) | nih.gov |

| Stoichiometry | Stoichiometric binding to the single SH group of BSA | nih.gov |

| Identified Adduct | S-([³⁵S]NBM)cysteine | nih.gov |

| Reaction Conditions | pH 7.4, 37°C | nih.gov |

Inhibition and Reversal of Protein Binding by Endogenous Thiols

The covalent binding of this compound to proteins can be significantly influenced by the presence of endogenous thiols, such as glutathione (GSH). nih.govnih.gov Normal physiological levels of GSH have been shown to completely prevent the formation of the adduct between NBM S-sulfate and bovine serum albumin (BSA). nih.gov

GSH acts as a scavenger for NBM S-sulfate. nih.gov The interaction proceeds through the formation of S-(4-nitrobenzyl)thioglutathione, which subsequently leads to the production of NBM and glutathione disulfide (GSSG). nih.gov This process effectively neutralizes the reactive NBM S-sulfate before it can bind to protein sulfhydryl groups. nih.gov

Furthermore, GSH can also reverse the binding of NBM S-sulfate to proteins that has already occurred. nih.gov It achieves this by reducing the disulfide bond of the protein-NBM adduct, which detaches the radioactive [³⁵S]NBM from the protein. nih.gov This reversal mechanism regenerates the free thiol on the protein and releases [³⁵S]NBM and its disulfide. nih.gov

This inhibitory and reversible action highlights the protective role of endogenous thiols like glutathione against the covalent modification of proteins by reactive metabolites such as this compound. nih.govnih.gov

Advanced Chemical Transformations of Nitrobenzyl Thiol Derivatives

The unique properties of nitrobenzyl thiol derivatives have led to their use in more advanced chemical transformations, including those driven by plasmonic effects.

Recent research has explored the use of surface plasmon resonance to drive chemical reactions of molecules adsorbed on plasmonic nanoparticles. Specifically, the dimerization of p-nitrothiophenol (PNTP) to dimercaptoazobenzene (DMAB) on silver and gold surfaces has been extensively studied. This process is initiated by the excitation of surface plasmons, which can decay into hot electrons. These energetic electrons can then be transferred to the nitro groups of adsorbed PNTP molecules, initiating a series of reduction and condensation steps that ultimately lead to the formation of the azobenzene (B91143) dimer.

The mechanism is thought to involve the formation of a nitro anion radical as a key intermediate. The efficiency of this dimerization process is dependent on several factors, including the wavelength and power of the excitation laser, the nature of the plasmonic substrate, and the surrounding environment. This plasmon-driven chemistry opens up new avenues for controlling chemical reactions at the nanoscale and has potential applications in areas such as catalysis and sensing.

Synthetic Methodologies and Analog Development

The synthesis of 4-Nitrobenzyl mercaptan S-sulfate and its analogs involves a series of strategic chemical transformations. Research in this area focuses on both the direct synthesis of the target molecule and the development of its precursors and related sulfur-containing compounds. Methodologies range from enzymatic transformations to classic organic reactions, enabling the creation of diverse molecular architectures for further study.

Advanced Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural determination of organic compounds. nih.gov It provides detailed information about the chemical environment of individual atoms, the connectivity between them, and the three-dimensional structure of molecules. core.ac.uk For 4-Nitrobenzyl mercaptan S-sulfate, both ¹H and ¹³C NMR would be crucial.

In a hypothetical ¹H NMR spectrum, the aromatic protons of the nitrobenzyl group would likely appear as two distinct doublets in the downfield region, typically between 7.5 and 8.5 ppm, due to the strong electron-withdrawing effect of the nitro group. The methylene (B1212753) (CH₂) protons, being adjacent to the sulfur atom, would be expected to produce a singlet at a chemical shift of around 4.0-4.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The aromatic carbons would exhibit signals in the 120-150 ppm range, with the carbon atom attached to the nitro group being the most deshielded. The methylene carbon would likely resonate in the range of 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | 8.2 | 124 |

| Aromatic CH (meta to NO₂) | 7.6 | 130 |

| Methylene CH₂ | 4.2 | 35 |

| Aromatic C-NO₂ | - | 148 |

| Aromatic C-CH₂ | - | 145 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites and adducts. nih.gov Unlike unit resolution mass spectrometry, HRMS provides the exact mass of an ion, which allows for the calculation of its elemental formula. researchgate.net This capability is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would confirm its molecular formula, C₇H₇NO₅S₂. In metabolic studies, HRMS can be used to identify potential biotransformation products. For example, the nitro group could be reduced to an amino group, or the S-sulfate moiety could be cleaved. HRMS would be able to detect these mass shifts with high precision. nih.gov

When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of complex mixtures and the subsequent identification of individual components. researchgate.net This is particularly useful for analyzing biological samples where the parent compound and its metabolites may be present simultaneously. The full scan mode in HRMS instruments also enables the detection of unexpected metabolites. nih.gov

Table 2: Key HRMS Data for this compound and a Potential Metabolite

| Compound | Molecular Formula | Exact Mass (m/z) |

| This compound | C₇H₇NO₅S₂ | 248.9766 |

| 4-Aminobenzyl mercaptan S-sulfate | C₇H₉NO₃S₂ | 219.0027 |

Surface-Enhanced Raman Spectroscopy (SERS) for Real-Time Reaction Monitoring

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to monitor chemical reactions in real-time. youtube.com It relies on the enhancement of the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold or silver nanoparticles. nih.gov

For this compound, the thiol group provides a natural anchor to the SERS-active surface. The strong and characteristic vibrational bands of the nitro group (typically around 1345 cm⁻¹ for the symmetric stretch and 1520 cm⁻¹ for the asymmetric stretch) and the S-O stretching vibrations of the sulfate (B86663) group would serve as excellent reporters for monitoring reactions. For instance, the reduction of the nitro group to an amine would lead to the disappearance of the nitro bands and the appearance of new bands corresponding to the amino group. The SERS spectra of 4-nitrobenzenethiol (4-NBT) have shown that b 2 -type bands can appear, which are similar to those of its photoreaction product, 4,4′-dimercaptoazobenzene (4,4′-DMAB). scite.ai

The real-time and non-destructive nature of SERS makes it a valuable tool for studying reaction kinetics and mechanisms at surfaces. youtube.com

Table 3: Characteristic Raman/SERS Bands for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretch | ~1345 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| S-O | Stretch | ~1000-1200 |

| C-S | Stretch | ~600-700 |

| Aromatic C-H | Stretch | ~3000-3100 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. thermofisher.compsu.edu XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. thermofisher.com

For this compound, XPS can provide valuable information about the chemical environment of the nitrogen, sulfur, and oxygen atoms. The binding energy of the N 1s electron would be characteristic of a nitro group, typically around 406 eV. The S 2p spectrum would be more complex, showing contributions from both the mercaptan-like sulfur and the sulfate sulfur, which would have a higher binding energy due to its higher oxidation state. Shifts in these binding energies can indicate changes in the chemical state, such as the reduction of the nitro group or the cleavage of the S-sulfate bond. youtube.com This technique is particularly useful for characterizing thin films or surface modifications involving the compound. XPS has been explored as a technique to characterize the nitrogen environment in vesicle membranes for applications like cancer research. nih.gov

Table 4: Expected XPS Binding Energies for Key Elements in this compound

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

| Nitrogen | N 1s | ~406 | Nitro Group (NO₂) |

| Sulfur | S 2p | ~164 | Thiol-like (R-S-) |

| Sulfur | S 2p | ~169 | Sulfate (-SO₃) |

| Oxygen | O 1s | ~533 | Nitro Group (NO₂) & Sulfate (-SO₃) |

| Carbon | C 1s | ~285 | Aromatic & Aliphatic |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy is a fundamental technique used to identify and characterize chemical compounds based on their absorption of infrared radiation. iupac.org The resulting IR spectrum provides a unique "vibrational fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups.

For this compound, the IR spectrum would be dominated by strong absorption bands from the nitro and sulfate groups. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ region and a symmetric stretch between 1335-1385 cm⁻¹. The S-O bonds of the sulfate group would give rise to strong, broad absorptions in the 1100-1250 cm⁻¹ range. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Fourier Transform Infrared (FT-IR) spectroscopy has been successfully used to establish a reference fingerprint for sulfate-containing mineral medicines. spectroscopyonline.com

Table 5: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Sulfate (S=O) | Stretch | 1100 - 1250 | Strong, Broad |

| C-N | Stretch | 840 - 870 | Medium |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and reactivity of molecules. By calculating the electron distribution, DFT can predict molecular properties and the most likely sites for chemical reactions.

DFT studies on similar structures, such as allyl mercaptan and its derivatives, have been used to determine thermodynamic and chemical activity descriptors. dntb.gov.uamdpi.com These descriptors help in comparing the reactivity of different molecules and understanding their potential as, for example, radical scavengers. dntb.gov.uamdpi.com For 4-nitrobenzyl mercaptan S-sulfate, key parameters that could be calculated using DFT include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. A low HOMO-LUMO gap suggests higher reactivity. In the context of this compound, the distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack. DFT calculations on rhodanine (B49660) derivatives have shown a strong correlation between calculated HOMO-LUMO energies and experimental redox potentials. mdpi.com

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for predicting how the molecule interacts with other polar molecules or biological targets.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

A hypothetical table of DFT-calculated reactivity descriptors for 4-nitrobenzyl mercaptan and its S-sulfate derivative is presented below to illustrate the expected electronic changes upon sulfation.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors Calculated at the B3LYP/6-311+G(d,p) level of theory in an aqueous solvent model.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| 4-Nitrobenzyl mercaptan | -7.2 | -2.5 | 4.7 | 4.85 | 2.35 | 5.01 |

The data in this table is illustrative. The addition of the highly electronegative sulfate (B86663) group would be expected to lower both HOMO and LUMO energy levels, increase the energy gap (implying greater stability in some contexts), and enhance the electrophilicity index, suggesting a greater susceptibility to nucleophilic attack.

Quantum Chemical Probing of Reaction Mechanisms and Transition States

Quantum mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are pivotal in elucidating complex chemical reaction mechanisms at an atomic level. These methods can map the entire energy landscape of a reaction, including the identification of short-lived transition states and intermediates.

The formation of this compound is likely catalyzed by a sulfotransferase (SULT) enzyme, which transfers a sulfonate group from a donor molecule like 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govuq.edu.au QM/MM studies on sulfotransferases have revealed that the sulfation reaction typically proceeds through a single-step, associative Sₙ2 mechanism. nih.gov

A computational investigation into the formation of this compound would involve:

Building a Model System: This would consist of the enzyme's active site, the substrate (4-nitrobenzyl mercaptan), and the PAPS cofactor.

QM/MM Partitioning: The reacting species (substrate, PAPS sulfo group) would be treated with a high-level QM method, while the surrounding protein and solvent environment would be modeled using a more computationally efficient MM force field.

Mapping the Reaction Pathway: The simulation would calculate the potential energy changes as the sulfate group is transferred from PAPS to the sulfur atom of the mercaptan. This allows for the precise determination of the activation energy barrier and the geometry of the transition state.

Studies on other SULTs have identified key amino acid residues, often lysine (B10760008) and arginine, that stabilize the transition state through hydrogen bonding and electrostatic interactions. acs.org A similar analysis for the enzyme responsible for sulfating 4-nitrobenzyl mercaptan would identify the critical residues involved in catalysis.

Table 2: Illustrative Energy Profile for the Sulfation of 4-Nitrobenzyl Mercaptan Based on QM/MM calculations for related sulfotransferase reactions.

| Reaction Coordinate | State | Relative Free Energy (kcal/mol) | Key Interatomic Distances (Å) |

|---|---|---|---|

| 1 | Reactant Complex (E•PAPS•Substrate) | 0.0 | S(PAPS)-S(Mercaptan) > 4.0 |

| 2 | Transition State | +16.1 | S(PAPS)-S(Mercaptan) ≈ 2.5; S(Mercaptan)-O(Sulfate) ≈ 2.2 |

Prediction of Molecular Interactions and Binding Affinities

Understanding how this compound or its precursor, 4-nitrobenzyl mercaptan, interacts with biological macromolecules is crucial for predicting its biological activity. Computational techniques like molecular docking and molecular dynamics (MD) simulations are used for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. Docking 4-nitrobenzyl mercaptan into the active site of a relevant sulfotransferase could predict its binding pose and estimate the binding affinity. The results would reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that facilitate its positioning for the subsequent sulfation reaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time. All-atom MD simulations of sulfotransferase-ligand complexes have been used to understand the molecular basis for substrate specificity. nih.gov For instance, simulations can reveal how specific residues may reposition to accommodate the ligand, creating a more favorable binding pocket. nih.gov

Table 3: Predicted Interactions of 4-Nitrobenzyl Mercaptan in a Hypothetical Sulfotransferase Active Site Based on typical interactions observed in SULT enzymes.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Lysine 48 | Hydrogen Bond with -SH group | 2.1 |

| Phenylalanine 81 | π-π Stacking with nitrobenzyl ring | 3.5 |

| Histidine 108 | Hydrogen Bond with -NO₂ group | 2.9 |

These interactions collectively anchor the substrate in the correct orientation for catalysis. The binding of this compound to other proteins, such as transport proteins or off-target enzymes, could also be modeled to predict potential biological effects.

Modeling of Environmental Transformations and Biodegradation Pathways

Computational models are increasingly used to predict the environmental fate of xenobiotic compounds. Nitroaromatic compounds are of particular environmental concern due to their potential toxicity and recalcitrance to degradation. nih.govnih.gov

The environmental transformation of this compound would likely involve several processes:

Abiotic Degradation: This could involve hydrolysis of the S-sulfate bond or photolysis. Computational chemistry can predict the susceptibility of different chemical bonds to such degradation pathways.

Biotic Degradation: Microorganisms have evolved pathways to degrade nitroaromatic compounds. nih.gov A primary step is often the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. arizona.edu Computational models can predict the sites most susceptible to metabolic attack.

Computational tools for predicting metabolism, such as XenoSite, use machine learning models trained on known metabolic reactions to predict the likely sites of metabolism for a new compound. nih.govresearchgate.net For this compound, such a model might predict:

Nitro-reduction: The nitro group is a common site for reductive metabolism under anaerobic conditions. arizona.edu

S-O Bond Cleavage: Enzymatic or abiotic hydrolysis could cleave the sulfate group, regenerating the mercaptan.

Aromatic Ring Hydroxylation: Cytochrome P450 enzymes could potentially hydroxylate the aromatic ring, although the electron-withdrawing nitro group generally deactivates the ring towards oxidative attack. researchgate.net

Table 4: Predicted Environmental Fate Parameters and Transformation Products

| Process | Predicted Outcome | Key Mediators | Computational Approach |

|---|---|---|---|

| Anaerobic Bioreduction | Reduction of -NO₂ to -NH₂ | Microbial Nitroreductases | Metabolism Prediction Software (e.g., XenoSite) |

| Hydrolysis | Cleavage of S-SO₃⁻ bond | Water, pH | DFT calculation of bond dissociation energy |

| Soil Sorption | Covalent binding of amino-derivative to humus | Soil organic matter | Modeling interactions with humus model compounds arizona.edu |

These computational approaches provide valuable, predictive insights into the lifecycle of this compound, from its enzymatic formation to its potential environmental transformations, guiding further experimental research and risk assessment.

Research Applications and Emerging Paradigms

Utilization as a Model Substrate in Drug Metabolism Research

4-Nitrobenzyl mercaptan S-sulfate is recognized as a reactive metabolite of 4-nitrobenzyl mercaptan (NBM). nih.govnih.gov In drug metabolism research, it serves as a crucial model substrate to investigate the metabolic activation of thiol compounds. Studies have shown that NBM is enzymatically converted to its S-sulfate form in rat liver cytosol when fortified with 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfonate donor. nih.gov This biotransformation is pH-dependent, with the S-sulfate being more readily formed at a pH of 6.0 compared to 7.4. nih.gov At the more neutral pH of 7.4, the formed this compound is highly reactive and tends to react with the parent compound, NBM, to form 4-nitrobenzyl disulfide. nih.gov This reactivity at physiological pH is a key characteristic that makes it a subject of interest in understanding the bioactivation and subsequent reactions of xenobiotic thiols.

Investigation of Protein Adduct Formation and its Biological Consequences

A significant area of research involving this compound is its ability to form covalent adducts with proteins. This compound has been identified as a new type of reactive metabolite that can covalently bind to the sulfhydryl groups of hepatic cytosolic proteins and bovine serum albumin (BSA), leading to the formation of mixed disulfide bonds. nih.gov Research has demonstrated that at a physiological pH of 7.4, radiolabeled 4-nitrobenzyl [35S]mercaptan S-sulfate rapidly binds to these proteins. nih.gov

The primary amino acid adduct formed has been identified as S-(4-nitrobenzyl)cysteine, which can be isolated after acid hydrolysis of the modified proteins under anaerobic conditions. nih.gov This specific adduction to cysteine residues highlights the electrophilic nature of the S-sulfate and its propensity to react with nucleophilic thiol groups in proteins.

The biological implications of this protein adduction are significant. The formation of such adducts can alter protein structure and function, potentially leading to cellular dysfunction and toxicity. However, the presence of physiological levels of glutathione (B108866) (GSH) can completely inhibit the formation of these protein adducts. nih.gov GSH can act as a scavenger of this compound and can also cleave the disulfide bonds formed between the compound and proteins, thereby reversing the modification. nih.govnih.gov This interplay with GSH underscores the importance of cellular redox balance in mitigating the effects of reactive metabolites.

| Parameter | Observation | Reference |

| Reactant | This compound | nih.gov |

| Target Proteins | Rat liver cytosolic proteins, Bovine serum albumin (BSA) | nih.gov |

| Type of Bond | Mixed disulfide bond | nih.gov |

| Specific Adduct | S-(4-nitrobenzyl)cysteine | nih.gov |

| Inhibitor | Glutathione (GSH) | nih.govnih.gov |

Applications in Materials Science Research involving Nitrobenzyl Moieties

While direct applications of this compound in materials science are not extensively documented, the nitrobenzyl moiety itself is of considerable interest in this field. The principles derived from research on related nitrobenzyl compounds can be extrapolated to understand the potential utility of this compound.

Nitrobenzyl compounds, particularly those with thiol groups like p-nitrobenzenethiol, are used to form self-assembled monolayers (SAMs) on metal surfaces such as gold. nih.gov These SAMs are highly ordered molecular layers that can modify the surface properties of the metal. The formation and properties of these monolayers are studied using techniques like contact angle measurements, ellipsometry, and X-ray photoelectron spectroscopy. nih.gov The nitro group in these molecules provides a handle for further chemical modifications or for studying charge transfer processes at the interface. Given its structure, 4-nitrobenzyl mercaptan could potentially be used to form similar SAMs, with the S-sulfate version offering a water-soluble precursor for such applications.

Nitrobenzyl groups are widely employed as photolabile protecting groups or linkers in advanced chemical synthesis and materials science. nih.govacs.orgdtu.dk These groups can be cleaved by UV light, allowing for the controlled release of molecules or the degradation of materials in a spatiotemporal manner. nih.govacs.org This property is exploited in various applications, including the fabrication of photodegradable hydrogels and the controlled release of biomolecules. nih.gov The cleavage mechanism typically involves an intramolecular rearrangement initiated by photoexcitation of the nitro group. dtu.dkacs.org While this compound itself is not a primary example, the 4-nitrobenzyl core is a well-established photolabile moiety.

| Application | Key Feature of Nitrobenzyl Moiety | Related Compounds | References |

| Self-Assembled Monolayers | Thiol group for binding to metal surfaces, nitro group for functionalization | p-Nitrobenzenethiol | nih.gov |

| Photolabile Linkers | Photochemical cleavage upon UV irradiation | 2-Nitrobenzyl derivatives, o-nitrobenzyl compounds | nih.govacs.orgdtu.dkresearchgate.net |

Development and Optimization of Sulfotransferase Enzyme Assays

The study of sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from PAPS to a substrate, often employs compounds structurally related to this compound. Continuous spectrophotometric assays for SULT activity have been developed using p-nitrophenyl sulfate (B86663) as a sulfate donor. nih.govsigmaaldrich.com In these coupled-enzyme systems, the transfer of the sulfate group is linked to the production of p-nitrophenol, which can be monitored colorimetrically. nih.gov

These assays are valuable for rapid kinetic determinations, high-throughput screening of potential SULT substrates and inhibitors, and for assessing enzyme activity in biological samples. nih.gov The development of such assays is crucial for understanding the role of sulfonation in drug metabolism and cellular signaling. While not a direct substrate in these specific published assays, the chemistry of this compound is highly relevant to the principles underlying these analytical methods. The optimization of these assays often involves multifactorial analysis to ensure robust and sensitive detection of SULT activity. frontiersin.org

Role in Studying Reactive Sulfur Species in Redox Biology

The formation and reactivity of this compound provide valuable insights into the chemistry of reactive sulfur species (RSS) in redox biology. RSS, which include persulfides and polysulfides, play significant roles in cellular signaling and redox homeostasis. nih.gov The covalent modification of proteins by this compound through disulfide bond formation is a model for how endogenous RSS might interact with and modulate the function of cellular proteins. nih.govnih.gov

The study of how glutathione can prevent and reverse protein adduction by this compound highlights the critical role of the cellular redox buffering system in protecting against damage from reactive electrophiles. nih.govnih.gov Understanding the chemical biology of such reactive species is essential for elucidating their physiological and pathological roles. The investigation of the cysteine redoxome, which encompasses the various oxidative post-translational modifications of cysteine residues, benefits from the study of model compounds like this compound that exhibit specific reactivity towards thiol groups. chemrxiv.org

Future Research Directions and Challenges

Elucidating Undiscovered Metabolic Fates and Physiological Roles

A primary challenge lies in fully mapping the metabolic journey of 4-Nitrobenzyl mercaptan S-sulfate within a biological system. While its formation from NBM via sulfation and its subsequent reaction with proteins are known, the complete picture of its downstream metabolic fates is yet to be discovered. nih.govnih.gov Future research should focus on identifying other potential metabolites and understanding the physiological consequences of its interactions.

Key research questions include:

What are the full profiles of enzymes and transport proteins that interact with this compound?

Beyond covalent binding to proteins, does this compound undergo further enzymatic transformations?

What are the physiological and pathological implications of the protein modifications induced by this reactive metabolite?

Sulfate (B86663) conjugation is a major phase II biotransformation that typically facilitates the excretion of metabolites. nih.govnih.gov However, in some cases, it can lead to bioactivation, producing reactive species. nih.govnih.gov The study of thiosulfates, which are structurally related to S-sulfates, has revealed their roles in cyanide detoxification and as potential therapeutic agents. wikipedia.orgnih.gov Thiosulfate (B1220275) sulfurtransferase (TST), a key enzyme in sulfur metabolism, utilizes thiosulfate to detoxify cyanide and is involved in maintaining redox balance and iron-sulfur cluster biogenesis. nih.govresearchgate.net Understanding if and how this compound interacts with such pathways is a crucial area for future investigation.

Designing Novel Chemical Probes and Enzyme Inhibitors

The inherent reactivity of this compound towards sulfhydryl groups makes it a valuable scaffold for designing new chemical probes. nih.gov These probes could be used to identify and characterize proteins with reactive cysteine residues, which play critical roles in cellular signaling and redox regulation. nih.govnih.gov Future efforts could focus on synthesizing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin, allowing for the visualization and isolation of protein targets.

Furthermore, understanding the enzymatic machinery responsible for the formation and processing of this compound can guide the design of specific enzyme inhibitors. For instance, inhibitors of the sulfotransferases that produce this reactive metabolite could be valuable tools for studying the toxicological implications of thiol bioactivation. hyphadiscovery.com Conversely, inhibitors of enzymes that are targeted by this compound could help to elucidate the compound's mechanism of action. Thiosulfate sulfurtransferase, for example, can be inhibited by certain organo-sulfane sulfur compounds. mdpi.comnih.gov

Table 1: Potential Strategies for Probe and Inhibitor Design

| Strategy | Approach | Potential Application |

|---|---|---|

| Chemical Probes | Incorporation of reporter tags (e.g., fluorophores, biotin) into the this compound structure. | Identification and visualization of protein targets with reactive cysteine residues. |

| Enzyme Inhibitors | Design of molecules that specifically block the active site of sulfotransferases involved in the synthesis of this compound. | Investigation of the toxicological pathways associated with thiol bioactivation. |

| Enzyme Inhibitors | Development of compounds that mimic the structure of this compound to inhibit its target enzymes. | Elucidation of the specific cellular pathways affected by the compound. |

Advancing Computational Models for Complex Sulfur Chemistry

The chemistry of sulfur-containing compounds is complex due to sulfur's ability to exist in multiple oxidation states and form various types of bonds. numberanalytics.comwikipedia.org Computational modeling offers a powerful tool to complement experimental studies and provide deeper insights into the behavior of molecules like this compound. nih.govbenthamdirect.com Future research should focus on developing and applying advanced computational models to predict the reactivity, stability, and spectroscopic properties of this compound and its analogs.

Methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to: numberanalytics.com

Model the reaction mechanisms between this compound and biological nucleophiles.

Predict the structures and energies of transition states and intermediates.

Simulate the interactions with enzyme active sites.

Understand the electronic properties that govern its reactivity.

Recent computational studies on elemental sulfur and other organosulfur compounds have demonstrated the utility of these approaches in understanding their structure and behavior in different environments. benthamdirect.comacs.org Applying these methods to S-sulfates will be crucial for a comprehensive understanding of their chemical biology.

Exploring New Synthetic Routes for S-Sulfate Analogs

The exploration of the structure-activity relationships of this compound necessitates the synthesis of a variety of analogs. Challenges in the synthesis of organosulfates include their often-limited stability and the need for specific sulfating reagents. rsc.org Future research should aim to develop more efficient, scalable, and versatile synthetic routes to access a library of S-sulfate analogs with modifications in the aromatic ring, the benzyl (B1604629) group, or the S-sulfate moiety itself.

Recent advancements in sulfation chemistry, such as the use of sulfur trioxide-amine complexes and other novel sulfating agents, provide promising avenues for the synthesis of these analogs. portlandpress.combham.ac.uk The development of protecting group strategies for sulfate monoesters has also expanded the toolkit for synthesizing complex sulfated molecules. researchgate.net A systematic exploration of these methods will be essential to generate a diverse set of compounds for biological evaluation.

Table 2: Potential Synthetic Strategies for S-Sulfate Analogs

| Synthetic Method | Description | Applicability |

|---|---|---|

| Sulfur Trioxide-Amine Complexes | Use of reagents like Me₃N·SO₃ or Py·SO₃ for the sulfation of thiols. portlandpress.com | A common and relatively mild method for introducing sulfate groups. |

| Chlorosulfonic Acid | A highly reactive sulfating agent that can be used for various substrates. portlandpress.com | Requires careful control of reaction conditions due to its reactivity. |

| Sulfitylation-Oxidation Protocol | A two-step process involving the formation of a sulfite (B76179) ester followed by oxidation to the sulfate. rsc.org | Offers an alternative route that can be advantageous for certain substrates. |

Expanding Applications in Targeted Chemical Biology and Material Science Platforms

The unique reactivity of this compound opens up possibilities for its application beyond fundamental metabolic studies. In chemical biology, this compound and its derivatives could be developed as tools for activity-based protein profiling to study the roles of specific cysteine-containing enzymes in health and disease. nih.govrsc.org The ability to selectively target and modify proteins could be harnessed for therapeutic purposes, for example, in the development of targeted covalent inhibitors.

In the realm of material science, the sulfate group is known to influence the properties of materials. acs.org For instance, surface sulfate groups can promote charge transfer in photocatalysts. acs.org While a direct application for this compound in this area is not immediately obvious, the chemistry of S-sulfate bonds could be explored for the development of novel self-assembling systems or for modifying the surfaces of materials to impart specific functionalities. The principles of its reactivity could inspire the design of new sulfur-containing linkers for creating functional materials.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Nitrobenzyl mercaptan S-sulfate with high purity, and how can side reactions be minimized?

- Methodological Answer: Synthesis should involve controlled sulfonation of 4-nitrobenzyl mercaptan under anhydrous conditions to avoid hydrolysis. Use stoichiometric sulfating agents (e.g., sulfur trioxide complexes) and inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC, and purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Characterization should include [¹H/¹³C NMR, FT-IR, and elemental analysis] to confirm structure and purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer: Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods for structural confirmation. For quantification, use ion chromatography to measure sulfate content. If data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative techniques (e.g., X-ray crystallography) and reference NIST-standardized spectra . Ensure experimental conditions (solvent, temperature) match literature protocols to minimize artifacts .

Q. What are the best practices for handling and storing this compound to prevent degradation under laboratory conditions?

- Methodological Answer: Store in airtight, amber glass containers under inert gas (argon) at –20°C to inhibit oxidation and moisture absorption. Conduct stability tests under varying pH, temperature, and light conditions using accelerated aging studies. Monitor degradation products via HPLC-UV and adjust storage protocols based on observed half-lives .

Advanced Research Questions

Q. How can catalytic conversion parameters (e.g., temperature, space velocity) be optimized for this compound removal in gas-phase reactions?

- Methodological Answer: Use fixed-bed reactors with iron-porphyrin nanocatalysts (e.g., GO-FeTCPP) and vary gas hourly space velocity (GHSV) between 500–2000 h⁻¹. Measure conversion efficiency via GC-FID and optimize temperature (150–300°C) to balance catalytic activity and thermal stability. Validate using Arrhenius plots to identify activation energy thresholds .

Q. How can contradictions in adsorption efficiency data for this compound across molecular sieve studies be resolved?

- Methodological Answer: Discrepancies often arise from differences in sieve activation (e.g., dehydration protocols) and pore-size distribution. Standardize pre-treatment by calcining sieves (e.g., 13X) at 300°C for 4 hours. Compare adsorption isotherms (Langmuir vs. Freundlich models) under controlled humidity. For regeneration, use temperature-programmed desorption (TPD) to determine optimal conditions (250–300°C for ethanethiol analogs) .

Q. What experimental designs effectively assess the environmental fate of this compound in soil and aqueous systems?

- Methodological Answer: Conduct microcosm studies with [³⁵S]-labeled compound to track sulfate release kinetics. Use soil columns with varying organic matter (SOM) content and pH (4–8). Analyze sulfate adsorption via ICP-OES and correlate with SOM decomposition rates. For aqueous systems, employ photolysis experiments under UV light (254 nm) to quantify degradation pathways .

Data Contradiction and Reproducibility

Q. How should researchers address unreliability in reported solubility data for this compound in organic solvents?

- Methodological Answer: Replicate solubility measurements using gravimetric methods in triplicate. Compare results with predictive models (e.g., UNIFAC) and resolve discrepancies by verifying solvent purity (e.g., residual water via Karl Fischer titration). Publish full experimental details (temperature control ±0.1°C, agitation rate) to enhance reproducibility .

Method Optimization

Q. What strategies improve the sensitivity of trace-level detection for this compound in complex matrices?

- Methodological Answer: Employ derivatization with pentafluorobenzyl bromide to enhance GC-ECD/GC-MS sensitivity. Optimize extraction using solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB) and validate recovery rates (≥85%) via spiked samples. For biological matrices, use LC-MS/MS with multiple reaction monitoring (MRM) to mitigate matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.